molecular formula C22H39BrClNO B097659 Dodeclonium Bromide CAS No. 15687-13-5

Dodeclonium Bromide

Cat. No. B097659
CAS RN: 15687-13-5
M. Wt: 448.9 g/mol
InChI Key: CKGHXNXUAQJNMJ-UHFFFAOYSA-M
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Description

Dodeclonium bromide appears to be a term related to various quaternary ammonium compounds with a dodecyl group and a bromide ion. These compounds are known for their surfactant properties and ability to form micelles and liquid crystalline structures in aqueous solutions. The provided papers do not directly mention "Dodeclonium Bromide," but they discuss similar compounds with dodecyl groups and bromide ions, which can be used to infer the properties and behaviors of Dodeclonium Bromide.

Synthesis Analysis

The synthesis of these compounds typically involves the reaction of a dodecyl-containing molecule with a dimethylamine or similar compound, followed by quaternization with a bromide source. For example, 4-Benzoyl-N-dodecyl-N,N-dimethyl benzenemethanammonium bromide was synthesized through the reaction of 4-bromomethyl benzophenone with dodecyl dimethyl amine . Similarly, 3-dodecyloxy-2-hydroxypropyl trimethyl ammonium bromide was synthesized using fatty alcohol and epichlorohydrin under alkaline conditions .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by a long dodecyl chain attached to a positively charged nitrogen atom, which is counterbalanced by a bromide ion. The crystal structure of N-dodecyl-N,N-dimethylhydrazinium bromide, for instance, features an interdigitated bilayer structure with London forces among the alkyl chains and electrostatic interactions within the polar head group region . The structure of dodecyltrimethylammonium bromide also exhibits a smectic layer structure .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving these compounds beyond their synthesis. However, it is known that quaternary ammonium bromides can participate in anion metathesis reactions, as seen in the preparation of various salts from 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium bromide .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their amphiphilic nature. They can form micelles and bilayer structures in aqueous solutions, as observed in the behavior of dioctadecyldimethylammonium bromide, which assembles as bilayer structures that depend on lipid concentration and temperature . The transition from spherical to rod-like micelles in the presence of NaBr has been reported for dodecyldimethylammonium bromide, indicating the effects of counterion binding on micelle size, shape, and structure . The surface behavior of dodecyltrimethylammonium bromide in mixtures with sodium oligoarene sulfonates shows a transition to polyelectrolyte/surfactant behavior, with complex coacervation occurring in certain systems .

Scientific Research Applications

  • Bilayer-forming Synthetic Lipids
    Dodeclonium Bromide (specifically, dioctadecyldimethylammonium bromide or DODAB) has been recognized for its potential in forming synthetic bilayer structures. These structures interact with various cells, including prokaryotic and eukaryotic cells, leading to significant changes in cell viability. DODAB's interactions with cell surfaces suggest its potential as an antimicrobial agent with varying cytotoxicity levels depending on cell type. This indicates a broader application in the field of microbiology and pharmacology, particularly as an anti-microbial agent (Carmona-Ribeiro, 2003).

  • Antileishmanial Activity
    Research has shown that DODAB exhibits potent antileishmanial activities against Leishmania amazonensis. The study highlights its cytotoxic effects on both promastigotes and amastigotes, altering membrane potential and causing significant cellular and morphological disruptions. These findings present DODAB as a promising compound in the treatment of leishmaniasis, a tropical disease caused by Leishmania parasites (Ferreira et al., 2020).

  • Microbicidal Applications
    The combination of DODAB with other antimicrobial agents, such as gramicidin, has demonstrated enhanced antimicrobial activity and reduced toxicity. This synergy between DODAB and other compounds suggests its utility in creating more effective and safer antimicrobial formulations. These formulations can be used against various bacteria, including Escherichia coli and Staphylococcus aureus, offering a broad-spectrum microbicidal application (Ragioto, Carrasco, & Carmona-Ribeiro, 2014).

  • Toxicity Evaluation in Aquatic Environments
    The impact of dodecylethyldimethyl-ammonium bromide (DEAB), a related compound, on phytoplankton in aquatic systems has been studied. This research provides insights into the environmental toxicity of quaternary ammonium compounds like DODAB, demonstrating its effect on the inhibition of photosynthesis in green microalgae. Such studies are crucial for understanding the ecological impact of these compounds and for developing environmental safety protocols (Sánchez-Fortún et al., 2008).

  • Versatile Applications in Drug Delivery and Nanoparticle Design
    DODAB has been highlighted for its versatility, particularly in drug, vaccine, and gene delivery systems, as well as in the design of nanoparticles. Its unique cationic lipid properties enable it to be easily combined with biomolecules and interfaces, paving the way for novel applications in various fields such as nanomedicine and interface modification (Carmona-Ribeiro, 2017).

properties

IUPAC Name

2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39ClNO.BrH/c1-4-5-6-7-8-9-10-11-12-13-18-24(2,3)19-20-25-22-16-14-21(23)15-17-22;/h14-17H,4-13,18-20H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGHXNXUAQJNMJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935551
Record name N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodeclonium Bromide

CAS RN

15687-13-5
Record name 1-Dodecanaminium, N-[2-(4-chlorophenoxy)ethyl]-N,N-dimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15687-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodeclonium bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodeclonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DODECLONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD8BU85ZLK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Verstraelen, R Verhelst… - BMC infectious …, 2012 - bmcinfectdis.biomedcentral.com
The study objective was to assess the available data on efficacy and tolerability of antiseptics and disinfectants in treating bacterial vaginosis (BV). A systematic search was conducted …
Number of citations: 84 bmcinfectdis.biomedcentral.com
J Bngel - 1891 - booksdo.com
This reference book describes the production'iso-lation processes of 2267 active pharmaceutical substances (including the syntheses of their intermediates) that are or have been …
Number of citations: 4 booksdo.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JMS Caballero - BIOSEGURIDAD EN LAS EXPLOTACIONES …, 2009 - researchgate.net
El uso de antisépticos y desinfectantes es hoy una pr ctica generalizada en niveles muy diferentes, desde el hospitalario hasta el simplemente doméstico, pero ya los egipcios, hace m…
Number of citations: 3 www.researchgate.net

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